3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
The tert-butoxycarbonyl (Boc) group is commonly used in organic chemistry as a protecting group for amines . It’s often used in peptide synthesis .
Synthesis Analysis
The Boc group can be advantageous in peptide synthesis, especially for hydrophobic peptides and peptides containing ester and thioester moieties . The synthesis of peptides using the Boc group often involves the use of hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The molecular structure of compounds with the Boc group can vary widely. For example, the molecular formula of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is C15H21NO4 .Chemical Reactions Analysis
The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . The Boc group can also be removed by treatment with hydrogen fluoride (HF) .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the Boc group can vary widely. For example, the molecular weight of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is 279.33 .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with peptide or protein targets in the body.
Mode of Action
The mode of action of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino function in peptide synthesis . It can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
Given its potential role in peptide synthesis, it could influence pathways involving protein synthesis and modification .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific peptide or protein targets it interacts with. Given its potential role in peptide synthesis, it could influence the structure and function of proteins in the body .
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, certain ionic liquids have been found to enhance the deprotection of Boc amino acids at high temperatures .
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-6(8(14)15)5-13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLCSLYRVSPJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1654723-08-6 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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